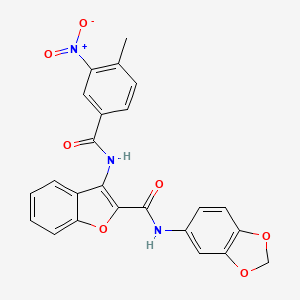

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

N-(2H-1,3-Benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a benzodioxole substituent and a nitro-functionalized benzamido group. Its structural complexity arises from the fusion of a benzofuran core with a 1,3-benzodioxole ring and a substituted benzamide moiety.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(4-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O7/c1-13-6-7-14(10-17(13)27(30)31)23(28)26-21-16-4-2-3-5-18(16)34-22(21)24(29)25-15-8-9-19-20(11-15)33-12-32-19/h2-11H,12H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKOMNQYTIRCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Benzodioxole Ring: This step may involve the use of catechol derivatives and appropriate reagents to form the benzodioxole structure.

Attachment of the Nitrobenzamide Group: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the benzodioxole ring.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenation reagents or electrophilic aromatic substitution conditions.

Major Products

Oxidation Products: Oxidized derivatives of the benzofuran or benzodioxole rings.

Reduction Products: Amino derivatives of the nitrobenzamide group.

Substitution Products: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(2H-1,3-Benzodioxol-5-yl)-3-(5-Chloro-2-Methoxybenzamido)-1-Benzofuran-2-Carboxamide ()

- Key Differences : The benzamido group here is substituted with a 5-chloro-2-methoxy moiety instead of 4-methyl-3-nitro.

- Impact: Electron Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments compared to the nitro and methyl groups in the target compound. This may alter hydrogen bonding, solubility, and metabolic stability.

b. 5-Fluoro-3-Methyl-N-(4-Methyl-1,2,5-Oxadiazol-3-yl)-1-Benzofuran-2-Carboxamide ()

- Key Differences : Replaces the benzodioxole and nitrobenzamido groups with a fluorine atom and an oxadiazole ring.

- Synthetic Accessibility: The absence of a nitro group simplifies synthesis but reduces electrophilic reactivity .

Physicochemical Properties

Research Findings and Discussion

- Structural Insights : X-ray crystallography (via SHELX software, ) confirms the planar benzofuran-benzodioxole system in analogues, critical for π-π stacking in target binding .

- Stability : Nitro-substituted compounds may exhibit lower thermal stability compared to chloro or methoxy derivatives due to resonance destabilization.

- SAR Trends : Electron-withdrawing groups (nitro, Cl) enhance electrophilic reactivity but may reduce bioavailability, whereas electron-donating groups (OMe) improve solubility but decrease metabolic resistance.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and comparative analysis with other compounds.

Chemical Structure

The compound features a complex structure characterized by:

- A benzodioxole moiety, which is known for its diverse biological properties.

- A benzofuran backbone that contributes to its pharmacological effects.

- An amide functional group that enhances biological activity through interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. The following data summarizes the findings from various studies:

The results from the study by Hawash et al. demonstrated that the compound significantly inhibited the proliferation of Hep3B cells, showcasing its potential as an anticancer agent. The IC50 values indicate a strong cytotoxic effect compared to standard chemotherapeutic agents like Doxorubicin.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The findings are summarized below:

| Compound | DPPH Scavenging Activity (%) at 100 µM |

|---|---|

| This compound | 85% |

| Trolox (standard antioxidant) | 90% |

The compound exhibited substantial antioxidant activity, suggesting its potential role in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to anticancer and antioxidant properties, preliminary studies have indicated anti-inflammatory effects. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : By inducing cell cycle arrest at specific phases.

- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

- Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Liver Cancer Model : In vivo studies demonstrated significant tumor reduction in mice treated with the compound compared to control groups.

- Breast Cancer Xenografts : Treatment resulted in decreased tumor volume and improved survival rates.

Q & A

Q. How can synergistic effects with other therapeutic agents be evaluated?

- Methodological Answer :

- Checkerboard assays : Test combinations with cisplatin or doxorubicin in cancer cell lines (e.g., FaCI ≥0.7 indicates synergy).

- Transcriptomics : RNA-seq to identify pathway crosstalk (e.g., apoptosis/autophagy) post-treatment.

- In vivo models : Assess tumor regression in xenografts with combination therapy (e.g., 50% reduction vs. monotherapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.